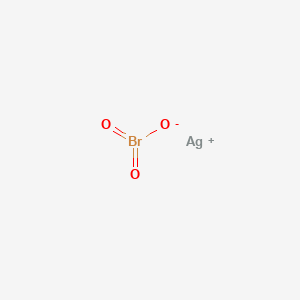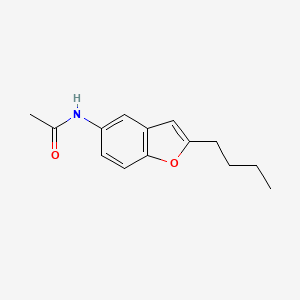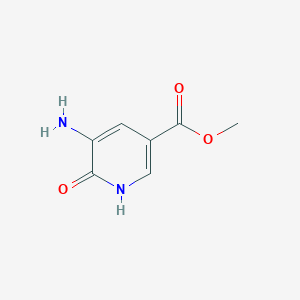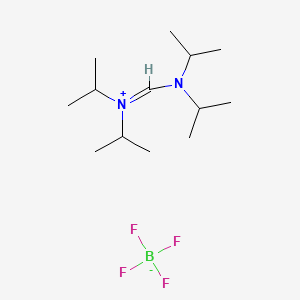
N-Desethyl-N-methyl oxybutynin
Übersicht
Beschreibung
N-Desethyl-N-methyl oxybutynin is a metabolite of oxybutynin, a medication primarily used to treat overactive bladder by reducing muscle spasms of the bladder. This compound is formed through the metabolic process where oxybutynin undergoes N-dealkylation. This compound retains some pharmacological activity and contributes to the overall therapeutic effects of oxybutynin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-N-methyl oxybutynin typically involves the N-dealkylation of oxybutynin. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of deuterium-labeled oxybutynin and this compound as internal standards, followed by liquid-liquid extraction with tert-Methyl Butyl Ether. The supernatant is then dried and reconstituted in a solution of acetonitrile and ammonium acetate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the simultaneous determination and quantification of oxybutynin and its metabolites .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desethyl-N-methyl oxybutynin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
N-Desethyl-N-methyl oxybutynin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of oxybutynin and its metabolites in biological samples.
Biology: Studied for its pharmacokinetic and pharmacodynamic properties to understand its role in the metabolism of oxybutynin.
Medicine: Investigated for its therapeutic potential in treating overactive bladder and other related conditions.
Industry: Utilized in the development of transdermal delivery systems for oxybutynin to improve its bioavailability and reduce side effects .
Wirkmechanismus
N-Desethyl-N-methyl oxybutynin exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle, particularly in the bladder. This inhibition reduces detrusor muscle activity, leading to relaxation of the bladder and prevention of the urge to void. The compound competitively inhibits the postganglionic muscarinic receptors (M1, M2, and M3), thereby blocking the muscarinic effects of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybutynin: The parent compound from which N-Desethyl-N-methyl oxybutynin is derived. It has similar pharmacological properties but is associated with more systemic side effects.
Solifenacin: Another antimuscarinic agent used to treat overactive bladder, with a different pharmacokinetic profile and fewer side effects.
Tolterodine: An antimuscarinic agent with a similar mechanism of action but different metabolic pathways and side effect profiles
Uniqueness
This compound is unique in its formation as a metabolite of oxybutynin and its contribution to the overall therapeutic effects of the parent compound. Its pharmacokinetic properties and reduced side effect profile make it a valuable compound for further research and therapeutic applications .
Eigenschaften
IUPAC Name |
4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVUDIODXYRQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199574-70-3 | |
| Record name | N-Desethyl-N-methyl oxybutynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL-N-METHYL OXYBUTYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY3F6611G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


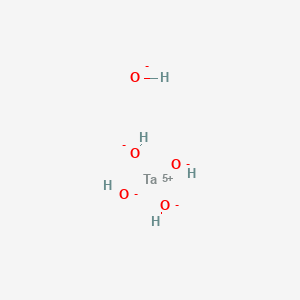

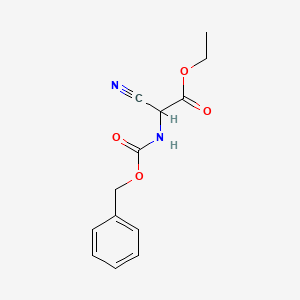
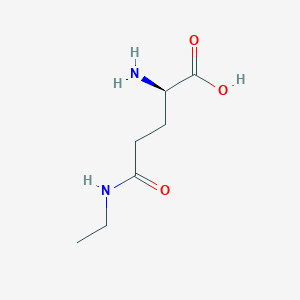
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)


